molecular formula C17H21N5O2 B2390292 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone CAS No. 2034491-12-6

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

Cat. No.: B2390292
CAS No.: 2034491-12-6
M. Wt: 327.388
InChI Key: ZFNQOZZXDMRTLP-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a synthetic chemical compound designed for research and development purposes. This molecule features a 1,2,3-triazole moiety, a privileged structure in medicinal chemistry known for its metabolic stability and ability to act as a pharmacophore in drug discovery efforts. The 1,2,3-triazole core is widely utilized in the synthesis of compounds with diverse biological activities, including potential anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The specific research applications and mechanism of action for this compound are not fully characterized and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the specific applications and properties of this compound in their experimental systems.

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-24-16-6-8-20(12-16)14-4-2-13(3-5-14)17(23)21-10-15(11-21)22-9-7-18-19-22/h2-5,7,9,15-16H,6,8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQOZZXDMRTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone represents a novel class of synthetic organic molecules that exhibit significant biological activity. This compound is characterized by the presence of a triazole ring and an azetidine moiety, which contribute to its pharmacological potential.

Structural Overview

The molecular formula of the compound is C14H18N6OC_{14}H_{18}N_{6}O, with a molecular weight of 302.34 g/mol. The structural complexity of the compound suggests diverse biological activities, particularly in medicinal chemistry.

Property Value
Molecular FormulaC₁₄H₁₈N₆O
Molecular Weight302.34 g/mol
CAS Number2034431-00-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its capacity to form hydrogen bonds and engage in π–π interactions with proteins, which may enhance its binding affinity to target sites.

Biological Activity and Pharmacological Potential

Research indicates that compounds similar to This compound exhibit a range of pharmacological effects:

  • Anticancer Activity :
    • Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116, MDA-MB231) .
    • In particular, derivatives with a triazole moiety have been found to inhibit cell proliferation and migration significantly.
  • Antimicrobial Properties :
    • The presence of the triazole ring has been linked to antimicrobial activity against a variety of pathogens. Compounds in this class have shown effectiveness against both bacterial and fungal strains.
  • Anti-inflammatory Effects :
    • Some studies suggest that triazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Case Study 1 : A derivative similar to the target compound exhibited an IC50 value of 0.43 µM against HCT116 cancer cells, indicating strong anticancer potential .
  • Case Study 2 : Another study reported that a triazole-containing hybrid demonstrated significant cytotoxicity against multiple cancer cell lines while sparing normal cells, highlighting its selectivity .

Computational Predictions

In silico studies have been employed to predict the pharmacological profiles of this compound. These studies suggest that the compound may interact with multiple biological targets, enhancing its therapeutic potential through mechanisms such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-Containing Antitumor Agents ()

Compounds with 1,2,3-triazole moieties, such as 9b and 12a (Molecules, 2015), demonstrate potent antitumor activity:

Compound Core Structure IC50 (HepG2) IC50 (MCF-7) Key Substituents
9b 1,3,4-Thiadiazole-triazole 2.94 µM N/A Thiadiazole, phenyl, methyl-triazole
12a Thiazole-triazole 1.19 µM 3.4 µM Thiazole, diazenyl, aryl
Target Azetidine-triazole-methanone Hypothetical Hypothetical Azetidine, methoxypyrrolidine

Key Observations :

  • Triazole Role : The triazole group in 9b and 12a enhances binding to cellular targets (e.g., kinases) via dipole interactions and π-stacking. The target compound’s triazole may serve a similar role .
  • Rigidity vs.
  • Methoxypyrrolidine: The 3-methoxy group may improve solubility or membrane permeability compared to non-polar substituents in 9b/12a .
Methanone Derivatives ()

Methanones like 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone highlight the impact of substituents:

  • Morpholine vs.

Computational Similarity Assessment ()

Virtual screening using Tanimoto coefficients (based on Morgan fingerprints) reveals:

  • Similarity Score: The target compound shares ~60–70% structural similarity with 9b/12a, primarily due to the triazole and aromatic cores. Lower similarity (~50–55%) is observed with morpholine-containing methanones .
  • Activity Cliffs: Minor structural changes (e.g., azetidine vs. thiadiazole) may cause significant activity differences, underscoring the need for SAR studies .

Physicochemical Properties ()

While direct data are unavailable, analogs suggest:

  • CMC Determination : Quaternary ammonium compounds (e.g., BAC-C12) show CMC values via spectrofluorometry (8.3 mM) and tensiometry (8.0 mM). The target compound’s methoxypyrrolidine may reduce aggregation propensity compared to charged analogs, enhancing bioavailability .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and nucleophilic substitution for azetidine functionalization. Key strategies include:

  • Catalyst Selection: Use Cu(I) catalysts (e.g., CuI) with ligands like TBTA to enhance regioselectivity in triazole formation .
  • Reaction Conditions: Optimize temperature (60–80°C for CuAAC) and solvent polarity (DMF or THF) to balance reaction rates and side-product formation .
  • Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

What advanced spectroscopic methods confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR (500 MHz, CDCl3) confirm proton environments and carbon frameworks. Key signals: triazole protons (δ 7.8–8.2 ppm), azetidine CH2 (δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]+ calculated for C20H24N4O2: 353.1975) .
  • X-ray Crystallography: Resolve bond angles/lengths (e.g., triazole C-N: ~1.34 Å) and confirm stereochemistry .

What in vitro assays evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Inhibition Assays: Use recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo™ luminescence to measure IC50 values .
  • Cellular Viability Assays: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and dose-response relationships .

How does the reactivity of triazole and azetidine moieties influence physiological stability?

Methodological Answer:

  • Hydrolysis Studies: Incubate compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Triazole is stable, but azetidine may undergo ring-opening under acidic conditions .
  • Computational Modeling: Density Functional Theory (DFT) predicts electron density distribution, identifying susceptible sites (e.g., azetidine N-atom) for nucleophilic attack .

How should discrepancies in biological activity data be resolved?

Methodological Answer:

  • Assay Standardization: Replicate experiments using consistent cell lines (ATCC-validated) and ATP concentrations in kinase assays .
  • Structural Validation: Compare with analogs (e.g., triazole-to-oxadiazole substitutions) to isolate activity-contributing groups .

What computational approaches predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against PDB structures (e.g., 4HJO for EGFR) to identify binding poses and ΔG values .
  • Molecular Dynamics (MD) Simulations: Analyze ligand-protein stability (GROMACS, 100 ns trajectories) to assess hydrogen-bond retention .

What experimental strategies elucidate enzyme inhibition mechanisms?

Methodological Answer:

  • Enzyme Kinetics: Measure Km and Vmax via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .
  • X-ray Co-Crystallography: Resolve inhibitor-enzyme complexes (e.g., with CDK2) to identify critical binding interactions .

How to design SAR studies for identifying critical functional groups?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 3-methoxypyrrolidine with piperidine) and test bioactivity .
  • Statistical Analysis: Use Partial Least Squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with IC50 values .

What methodologies assess metabolic stability in hepatic microsomes?

Methodological Answer:

  • Incubation Protocol: Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .
  • Metabolite ID: High-resolution MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

What in vitro toxicological assays are recommended for safety assessment?

Methodological Answer:

  • hERG Binding Assay: Patch-clamp electrophysiology on HEK293 cells expressing hERG channels to evaluate cardiotoxicity risk .
  • Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 with/without S9 metabolic activation .

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